2,7-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the class of imidazopyridazines. This compound is characterized by its unique bicyclic structure, which consists of an imidazole ring fused to a pyridazine ring. The molecular formula of 2,7-dimethylimidazo[1,2-b]pyridazine is , and it has a molecular weight of approximately 174.20 g/mol. The compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Source: The compound can be synthesized from various precursors through different chemical reactions, and it has been studied for its biological properties, including antibacterial and anticancer activities.
Classification: 2,7-Dimethylimidazo[1,2-b]pyridazine falls under the category of heterocyclic compounds and is part of the broader imidazopyridazine family known for their diverse applications in pharmaceuticals and materials science.
The synthesis of 2,7-dimethylimidazo[1,2-b]pyridazine typically involves multi-step reactions. One common method includes the condensation of substituted pyridazines with appropriate reagents to form the desired imidazo[1,2-b]pyridazine structure.
Technical Details:
For instance, a study demonstrated a synthetic pathway involving the reaction of 2-amino-3-methylpyridine with various aldehydes or ketones under acidic conditions to yield substituted imidazopyridazines .
2,7-Dimethylimidazo[1,2-b]pyridazine can participate in various chemical reactions due to its functional groups. Notable reactions include:
Technical Details:
For example, studies have shown that derivatives of this compound exhibit significant biological activities when tested against specific bacterial strains .
The mechanism of action for 2,7-dimethylimidazo[1,2-b]pyridazine is largely related to its interaction with biological targets.
Process:
Data: Research indicates that derivatives have shown high binding affinities for amyloid plaques and may act as potential imaging agents in neurodegenerative diseases .
Physical Properties:
Chemical Properties:
Relevant data includes:
The applications of 2,7-dimethylimidazo[1,2-b]pyridazine are diverse:
The imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its distinct physicochemical profile and versatile bioactivity. This fused bicyclic structure combines a 6-membered pyridazine ring with a 5-membered imidazole, creating a π-deficient system with a high dipole moment (~4.5 Debye) that facilitates strong interactions with biological targets [1] [2]. Its balanced lipophilicity (calculated logP ~2.1) and hydrogen-bonding capacity (two hydrogen-bond acceptors and one donor) enable optimal membrane permeability and target binding, making it an ideal framework for kinase inhibitors, antimicrobials, and central nervous system agents [1] [6].
The scaffold’s structural plasticity allows extensive functionalization at C-3, C-6, and C-8 positions, enabling precise modulation of pharmacological properties. This adaptability is evidenced by FDA-approved drugs like ponatinib (chronic myeloid leukemia) and gandotinib (JAK2 inhibitor in Phase II trials), both featuring imidazo[1,2-b]pyridazine cores [1] [2]. The scaffold’s metabolic stability and crystallinity further enhance its drug development potential, addressing key challenges in pharmaceutical formulation [1].
Table 1: Key Properties of Imidazo[1,2-b]pyridazine Scaffold
Property | Value/Role | Medicinal Chemistry Impact |
---|---|---|
Dipole Moment | ~4.5 Debye | Enhanced target binding affinity |
logP (Calculated) | ~2.1 | Balanced lipophilicity for membrane passage |
Hydrogen-Bonding Capacity | 2 acceptors, 1 donor | Improved solubility and target interactions |
Synthetic Accessibility | 2-3 steps from commercial reagents | Rapid SAR exploration |
Metabolic Stability | Resistant to oxidative degradation | Favorable pharmacokinetics |
The imidazo[1,2-b]pyridazine core was first synthesized in the 1960s via condensation of 3-aminopyridazines with α-halo carbonyl compounds [1]. Early research focused on CNS applications, with Nitta et al. (1964) reporting analgesic and sedative activities in unsubstituted derivatives [1]. The 2000s marked a resurgence with the discovery that C-3 aryl substitutions conferred potent kinase inhibition, exemplified by ponatinib’s 2012 FDA approval targeting BCR-ABL fusion proteins [1] [2].
2,7-Dimethylimidazo[1,2-b]pyridazine emerged as a strategically optimized derivative, where methylation at C-2 and C-7 enhances metabolic stability by blocking oxidative hotspots while maintaining planar geometry for target engagement [5]. The 2,7-dimethyl variant exhibits superior pharmacokinetic properties over non-methylated analogs, including increased oral bioavailability (F >60% in rodent models) and reduced plasma clearance [5]. Its emergence coincided with advances in cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling systematic exploration of C-3 carboxamide and C-6 aryl substitutions to refine target selectivity [4] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8